molecular formula C21H17BrN2O2 B14909554 N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B14909554
M. Wt: 409.3 g/mol
InChI Key: WQOBVRBXAXULBN-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound features a bromophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the specific industrial methods for producing this compound are not well-documented in the literature. The use of advanced catalysts and green chemistry principles is likely to be a focus in optimizing these processes.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide stands out due to its unique combination of a bromophenyl group and a benzamide structure. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H17BrN2O2/c22-17-11-13-18(14-12-17)23-20(19(25)15-7-3-1-4-8-15)24-21(26)16-9-5-2-6-10-16/h1-14,20,23H,(H,24,26)

InChI Key

WQOBVRBXAXULBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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